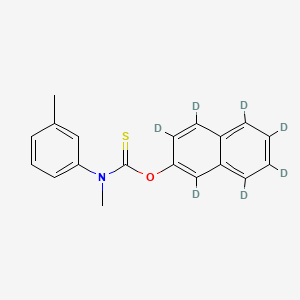
Tolnaftat-d7
Übersicht
Beschreibung
Tolnaftate-d7 is a deuterated form of Tolnaftate, a synthetic thiocarbamate antifungal agent. It is primarily used as an internal standard for the quantification of Tolnaftate by gas chromatography or liquid chromatography-mass spectrometry. Tolnaftate itself is widely used to treat fungal infections such as athlete’s foot, jock itch, and ringworm .
Wissenschaftliche Forschungsanwendungen
Tolnaftate-d7 has several scientific research applications, including:
Chemistry: Used as an internal standard in analytical chemistry for the quantification of Tolnaftate in various samples.
Biology: Employed in studies to understand the metabolism and pharmacokinetics of Tolnaftate.
Medicine: Used in research to develop new antifungal formulations and to study the efficacy of Tolnaftate in treating fungal infections.
Wirkmechanismus
Target of Action
Tolnaftate-d7, like its parent compound Tolnaftate, is an antifungal agent . It is primarily active against dermatophytes such as Epidermophyton, Microsporum, Trichophyton species, and Malassezia furfur . The primary target of Tolnaftate-d7 is squalene epoxidase , an important enzyme in the biosynthetic pathway of ergosterol .
Mode of Action
Tolnaftate-d7 inhibits the activity of squalene epoxidase . This enzyme is crucial for the biosynthesis of ergosterol, a key component of the fungal cell membrane . By inhibiting squalene epoxidase, Tolnaftate-d7 prevents the production of ergosterol, leading to a deficiency of ergosterol and an accumulation of squalene . This results in the distortion of the hyphae and stunted mycelial growth in susceptible organisms .
Biochemical Pathways
The inhibition of squalene epoxidase by Tolnaftate-d7 disrupts the ergosterol biosynthesis pathway . Ergosterol is a vital component of the fungal cell membrane, and its deficiency can lead to impaired cell function and growth . The accumulation of squalene, a precursor in the ergosterol biosynthesis pathway, further disrupts cellular processes .
Pharmacokinetics
As an antifungal agent, tolnaftate-d7 is typically applied topically to treat various skin infections caused by fungi . The compound’s bioavailability would largely depend on its formulation and the method of application.
Result of Action
The inhibition of squalene epoxidase by Tolnaftate-d7 leads to a deficiency of ergosterol and an accumulation of squalene . This disrupts the integrity of the fungal cell membrane, leading to impaired cell function and growth . As a result, Tolnaftate-d7 effectively treats and prevents fungal infections.
Biochemische Analyse
Biochemical Properties
Tolnaftate-d7 plays a significant role in biochemical reactions, particularly in the study of fungal infections. It interacts with several enzymes, proteins, and other biomolecules. One of the primary targets of tolnaftate-d7 is the enzyme squalene epoxidase. This enzyme is crucial in the biosynthetic pathway of ergosterol, an essential component of fungal cell membranes. By inhibiting squalene epoxidase, tolnaftate-d7 disrupts the production of ergosterol, leading to increased membrane permeability and ultimately causing cell death in fungi .
Cellular Effects
Tolnaftate-d7 has notable effects on various types of cells and cellular processes. In fungal cells, it disrupts cell function by inhibiting ergosterol biosynthesis, which is vital for maintaining cell membrane integrity. This inhibition leads to the accumulation of squalene and a deficiency in ergosterol, resulting in increased membrane permeability and cellular disorganization . Additionally, tolnaftate-d7 can influence cell signaling pathways, gene expression, and cellular metabolism by altering the lipid composition of cell membranes.
Molecular Mechanism
The molecular mechanism of action of tolnaftate-d7 involves the inhibition of squalene epoxidase, a key enzyme in the ergosterol biosynthesis pathway. By binding to this enzyme, tolnaftate-d7 prevents the conversion of squalene to 2,3-oxidosqualene, a precursor of ergosterol . This inhibition leads to the accumulation of squalene and a reduction in ergosterol levels, compromising the integrity of the fungal cell membrane. Additionally, tolnaftate-d7 may distort the hyphae and stunt mycelial growth in susceptible fungi .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tolnaftate-d7 can change over time. The stability and degradation of tolnaftate-d7 are critical factors that influence its long-term effects on cellular function. Studies have shown that tolnaftate-d7 remains stable under controlled conditions, but its efficacy may decrease over extended periods due to degradation . Long-term exposure to tolnaftate-d7 in in vitro and in vivo studies has demonstrated sustained antifungal activity, although the compound’s potency may diminish over time.
Dosage Effects in Animal Models
The effects of tolnaftate-d7 vary with different dosages in animal models. At lower doses, tolnaftate-d7 effectively inhibits fungal growth without causing significant adverse effects . At higher doses, tolnaftate-d7 may exhibit toxic effects, including skin irritation and allergic reactions . Threshold effects have been observed, where a minimum concentration of tolnaftate-d7 is required to achieve antifungal activity, and exceeding this threshold can lead to toxicity.
Metabolic Pathways
Tolnaftate-d7 is involved in metabolic pathways related to sterol biosynthesis. It interacts with enzymes such as squalene epoxidase, which plays a crucial role in the conversion of squalene to ergosterol . The inhibition of this enzyme by tolnaftate-d7 disrupts the normal metabolic flux, leading to the accumulation of squalene and a reduction in ergosterol levels. This disruption affects the overall metabolic balance within fungal cells.
Transport and Distribution
The transport and distribution of tolnaftate-d7 within cells and tissues are influenced by its interactions with transporters and binding proteins. Tolnaftate-d7 is primarily transported across cell membranes through passive diffusion, facilitated by its lipophilic nature . Once inside the cell, tolnaftate-d7 can accumulate in the lipid bilayer of cell membranes, where it exerts its antifungal effects. The distribution of tolnaftate-d7 within tissues is dependent on its solubility and affinity for lipid-rich environments.
Subcellular Localization
Tolnaftate-d7 exhibits specific subcellular localization, primarily targeting the cell membrane and associated structures. Its lipophilic nature allows it to integrate into the lipid bilayer of cell membranes, where it interacts with squalene epoxidase and other membrane-bound enzymes . This localization is crucial for its antifungal activity, as it enables tolnaftate-d7 to effectively inhibit ergosterol biosynthesis and disrupt fungal cell membrane integrity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tolnaftate-d7 is synthesized by incorporating deuterium atoms into the Tolnaftate molecule. The synthesis involves the reaction of deuterated reagents with the precursor compounds under controlled conditions. The specific synthetic route may vary, but it generally involves the use of deuterated solvents and catalysts to achieve the desired isotopic substitution.
Industrial Production Methods: Industrial production of Tolnaftate-d7 follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product meets the required specifications for use as an internal standard.
Analyse Chemischer Reaktionen
Types of Reactions: Tolnaftate-d7 undergoes various chemical reactions, including:
Oxidation: Tolnaftate-d7 can be oxidized under specific conditions to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert Tolnaftate-d7 to its corresponding thiol derivatives.
Substitution: Substitution reactions can occur at the aromatic rings or the thiocarbamate group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted derivatives of Tolnaftate-d7.
Vergleich Mit ähnlichen Verbindungen
Terbinafine: Another antifungal agent that inhibits squalene epoxidase but is more potent than Tolnaftate.
Naftifine: Similar to Terbinafine, it also inhibits squalene epoxidase and is used to treat fungal infections.
Liranaftate: A thiocarbamate antifungal agent similar to Tolnaftate but with different pharmacokinetic properties.
Uniqueness: Tolnaftate-d7 is unique due to its deuterated nature, which makes it an ideal internal standard for analytical purposes. Its isotopic substitution provides enhanced stability and allows for precise quantification of Tolnaftate in various analytical methods.
Eigenschaften
IUPAC Name |
O-(1,3,4,5,6,7,8-heptadeuterionaphthalen-2-yl) N-methyl-N-(3-methylphenyl)carbamothioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NOS/c1-14-6-5-9-17(12-14)20(2)19(22)21-18-11-10-15-7-3-4-8-16(15)13-18/h3-13H,1-2H3/i3D,4D,7D,8D,10D,11D,13D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUSNMLFNXJSCDI-BTSZWIDXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(C)C(=S)OC2=CC3=CC=CC=C3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C(C(=C(C2=C1[2H])[2H])[2H])OC(=S)N(C)C3=CC=CC(=C3)C)[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


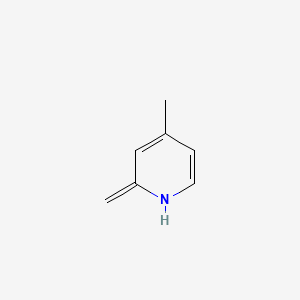
![1,3-Dioxane,4,6-dimethyl-2-(1-methylethyl)-,[4S-(2alpha,4alpha,6bta)]-(9CI)](/img/new.no-structure.jpg)
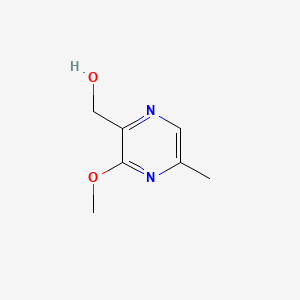
![(7E,9E,11E,14E)-6-[2-[(4-amino-4-carboxybutanoyl)amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid](/img/structure/B583319.png)


![Thiazolo[4,5-B]pyridin-2(3H)-one](/img/structure/B583327.png)
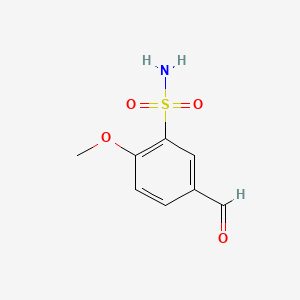
![N,N-Dimethyl-1-(5,6,7,8-tetrahydroimidazo[1,2-A]pyrazin-2-YL)methanamine](/img/structure/B583333.png)
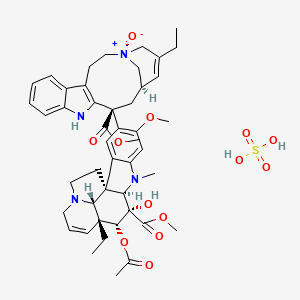
![(3AR,4R,6R,7aR)-4-ethoxy-1,6-dimethylhexahydro-1H-pyrano[4,3-d]oxazole](/img/structure/B583337.png)
